N,N-Didecyl-N-methyldecan-1-aminium bromide
Description
N,N-Didecyl-N-methyldecan-1-aminium bromide is a quaternary ammonium compound (QAC) with two decyl (C10) chains, one methyl group, and a bromide counterion. Structurally, it belongs to the class of cationic surfactants characterized by a positively charged nitrogen center surrounded by hydrophobic alkyl chains. Such compounds are widely used as disinfectants, emulsifiers, and antimicrobial agents due to their ability to disrupt microbial membranes .
Properties
CAS No. |
26305-24-8 |
|---|---|
Molecular Formula |
C31H66BrN |
Molecular Weight |
532.8 g/mol |
IUPAC Name |
tris-decyl(methyl)azanium;bromide |
InChI |
InChI=1S/C31H66N.BrH/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3;/h5-31H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ZPGHXWXGZYDCEI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
Alkylation of Tertiary Amines with Alkyl Halides
The most widely documented method involves the reaction of N-methyldidecylamine with methyl bromide or decyl bromide under controlled conditions. This nucleophilic substitution reaction proceeds via the formation of a quaternary ammonium center.
Standard Laboratory Procedure
- Reactants :
- Conditions :
- Workup :
Industrial-Scale Optimization (Patent RU2313516C9)
- Key modifications :
- Purification :
Phase-Transfer Catalyzed Synthesis
For enhanced reaction efficiency, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide are employed to facilitate the interaction between hydrophilic and hydrophobic reactants.
Protocol (Adapted from Wang et al.)
- Reactants :
- Decylamine, methyl iodide, and 1,2-dibromoethane.
- PTC: Tetrabutylammonium bromide (0.1 equiv).
- Conditions :
- Solvent: Dichloromethane/water biphasic system.
- Temperature: 60°C, 6 hours.
- Outcome :
Advantage : Reduces reaction time by 30–40% compared to traditional methods.
Reaction Mechanism and Kinetic Considerations
Nucleophilic Substitution Pathway
The synthesis proceeds via an SN2 mechanism :
Factors Influencing Reaction Efficiency
Purification and Characterization
Post-Synthetic Processing
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation (autoclave) | 94–97 | 97.5–99.0 | Industrial | High |
| Phase-transfer | 83–92 | 95–98 | Laboratory | Moderate |
| Urea adduct | 89–90 | 99.0 | Pilot-scale | Low |
Key Findings :
Challenges and Optimization Strategies
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions
Methyltri(decyl)ammonium Bromide primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reaction is typically carried out in an alcoholic solvent at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would result in the formation of a new quaternary ammonium compound, while oxidation could lead to the formation of various oxidized derivatives.
Scientific Research Applications
Methyltri(decyl)ammonium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: The compound is employed in cell lysis and DNA extraction protocols due to its ability to disrupt cell membranes.
Medicine: Its antimicrobial properties make it useful in the formulation of disinfectants and antiseptics.
Industry: It is used in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of Methyltri(decyl)ammonium Bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents. This property is particularly useful in applications such as DNA extraction and antimicrobial formulations. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.
Comparison with Similar Compounds
Structural Analogues
Didodecyldimethylammonium Bromide (DDAB)
- Structure : Two dodecyl (C12) chains, one methyl group, and bromide.
- Molecular Formula : C26H56BrN .
- Properties :
Dodecyltrimethylammonium Bromide (DTAB)
- Structure : Single dodecyl chain with three methyl groups.
- Molecular Formula : C15H34BrN .
- Properties :
Ethylene-1,2-bis(N,N-dimethyl-N-dodecyldodecylammonium Bromide)
- Structure : Gemini surfactant with two dodecyl chains linked by an ethylene spacer.
- Molecular Formula : C30H66N2Br2 .
- Properties: Superior antifungal activity compared to mono-QACs due to dual cationic centers and spacer flexibility. Melting point: 186–187°C; solubility increases with spacer length .
3-Dodecyloxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium Bromide
- Structure : Contains a hydroxyl and ether group in the alkyl chain.
- Molecular Formula: C18H40BrNO2 .
- Properties :
Physicochemical Properties
Key Trends :
- Chain Length : Longer alkyl chains (e.g., C12 in DDAB) reduce CMC and increase hydrophobicity but decrease water solubility.
- Symmetry : Asymmetric structures (e.g., hydroxy-ether QAC) lower melting points.
- Functional Groups : Polar groups (hydroxyl, ether) enhance solubility but may reduce membrane disruption efficiency.
Antimicrobial Activity
Key Findings :
Biological Activity
N,N-Didecyl-N-methyldecan-1-aminium bromide, commonly referred to as Didecyldimethylammonium bromide (DDAB), is a quaternary ammonium compound known for its antimicrobial properties and applications in various fields, including pharmaceuticals and agriculture. This article provides a detailed overview of the biological activity of DDAB, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
DDAB belongs to a class of compounds known as quaternary ammonium salts, characterized by their positive charge and ability to interact with biological membranes. Its molecular formula is , with a molecular weight of 408.54 g/mol. The compound exhibits surfactant properties, which enhance its effectiveness against microbial organisms.
Antimicrobial Activity
DDAB has been extensively studied for its antimicrobial activity against a range of pathogens. Research indicates that it is effective against bacteria, fungi, and viruses due to its ability to disrupt cell membranes.
Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of DDAB can be quantified using the Minimum Inhibitory Concentration (MIC), which measures the lowest concentration of the compound required to inhibit microbial growth.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
| Aspergillus niger | 128 |
These values indicate that DDAB exhibits potent activity against Gram-positive bacteria and moderate activity against fungi .
The antimicrobial action of DDAB is attributed to its ability to disrupt lipid bilayers in microbial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death. Studies have shown that DDAB can effectively penetrate bacterial membranes, making it a broad-spectrum biocide .
Case Studies
- Dermal Exposure Studies : A murine model study evaluated the irritancy and sensitization potential of DDAB following dermal exposure. Results indicated significant ear swelling in mice exposed to varying concentrations of DDAB, demonstrating its potential as an irritant . The calculated EC3 value (effective concentration for a 3-fold increase in lymphocyte proliferation) was found to be 0.057%, indicating a dose-dependent sensitization response.
- Nanoparticle Formulation : Research on DDAB-coated lipid nanoparticles (NLC) revealed enhanced stability and biological efficacy in glioblastoma treatment. The presence of DDAB improved the uptake of nanoparticles in cancer cells while reducing cell viability, suggesting its potential role in drug delivery systems .
Safety and Toxicology
While DDAB shows promising antimicrobial properties, safety assessments are crucial due to its potential for skin irritation and sensitization. Studies have indicated that prolonged exposure can lead to allergic reactions, raising concerns about its use in consumer products .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N,N-Didecyl-N-methyldecan-1-aminium bromide, and how can purity be ensured?
- Methodology : The compound can be synthesized via alkylation of a tertiary amine (e.g., N-methyl-N-didecylamine) with 1-bromodecane under reflux in a polar aprotic solvent. Quaternization reactions typically require stoichiometric control and inert conditions to prevent byproduct formation. Post-synthesis purification involves recrystallization from ethanol/acetone mixtures or column chromatography.
- Characterization : Confirm purity using FTIR (C–H stretching at ~2850–3000 cm⁻¹, quaternary ammonium peaks at ~1480 cm⁻¹) and ¹H NMR (methyl and methylene protons in the range δ 0.8–3.5 ppm). Elemental analysis (C, H, N, Br) should align with theoretical values within ±0.3% .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing structural integrity and purity?
- Spectroscopy : ¹³C NMR can resolve the quaternary ammonium center (δ 50–70 ppm) and alkyl chain carbons. Mass spectrometry (ESI-MS) in positive ion mode detects the [M-Br]⁺ ion for molecular weight confirmation.
- Chromatography : Reverse-phase HPLC with a C18 column and UV detection at 210 nm ensures purity. For trace impurities, GC-MS with derivatization (e.g., silylation) is recommended .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
- Crystallization : Grow crystals via slow evaporation from dichloromethane/methanol. For ionic liquids, layered solvent systems (e.g., hexane/diethyl ether) promote ordered packing.
- Refinement : Use SHELX programs (e.g., SHELXL) for structure solution. Key parameters include hydrogen-bonding interactions (e.g., C–H⋯Br, O–H⋯Br) and cation-anion packing motifs. Twinning or pseudosymmetry, common in long-chain quaternary salts, requires careful handling of data-to-parameter ratios (>15:1) .
Q. What experimental approaches quantify micellar behavior and thermodynamic properties in aqueous solutions?
- Micelle Characterization : Determine critical micelle concentration (CMC) via conductivity measurements or surface tension assays. Dynamic light scattering (DLS) estimates hydrodynamic radius (e.g., ~2–5 nm for similar quaternary salts).
- Thermodynamics : Measure density and viscosity (e.g., Anton Paar DMA 4500) across temperatures (20–80°C). COSMO-RS simulations predict activity coefficients and phase behavior, validated against experimental data .
Q. How do conflicting toxicity data arise in ecotoxicological studies, and how can they be resolved?
- Data Contradictions : Variability may stem from differences in test organisms (e.g., Vibrio qinghaiensis vs. Daphnia magna), exposure durations, or matrix effects (e.g., organic matter in water).
- Resolution : Use standardized protocols (e.g., OECD 202 for Daphnia). For hormetic effects (low-dose stimulation, high-dose inhibition), apply dose-response models like the Brain-Cousens equation. Cross-validate with cytotoxicity assays (e.g., MTT on human cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
